4-(Trifluoromethyl)pyridine 1-oxide
Overview
Description
4-(Trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C6H4F3NO. It is a derivative of pyridine, where a trifluoromethyl group is attached to the fourth position of the pyridine ring, and an oxide group is attached to the nitrogen atom. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known that trifluoromethyl-substituted pyridine derivatives have shown higher fungicidal activity . They are also known to act as a calcitonin gene-related peptide (CGRP) receptor antagonist .
Mode of Action
It’s known that trifluoromethyl-substituted pyridine derivatives interact with their targets, leading to higher fungicidal activity .
Biochemical Pathways
It is known that trifluoromethyl-substituted pyridine derivatives are used in the synthesis of various agrochemicals and pharmaceuticals .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Result of Action
It is known that trifluoromethyl-substituted pyridine derivatives have superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Trifluoromethyl)pyridine 1-oxide. It is recommended to handle the compound in a well-ventilated area and keep it away from heat, sparks, open flames, and hot surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)pyridine 1-oxide typically involves the oxidation of 4-(Trifluoromethyl)pyridine. One common method is the use of hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective oxidation of the pyridine nitrogen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of advanced catalytic systems and automated control of reaction parameters ensures high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethyl)pyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxides.
Reduction: Reduction reactions can convert the oxide back to the parent pyridine compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of higher oxides.
Reduction: Regeneration of 4-(Trifluoromethyl)pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(Trifluoromethyl)pyridine 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds, particularly those with fluorine-containing functional groups.
Industry: Utilized in the production of agrochemicals, such as herbicides and insecticides, due to its stability and reactivity.
Comparison with Similar Compounds
4-(Trifluoromethyl)pyridine: The parent compound without the oxide group.
3-(Trifluoromethyl)pyridine: A positional isomer with the trifluoromethyl group at the third position.
2-(Trifluoromethyl)pyridine: Another positional isomer with the trifluoromethyl group at the second position.
Uniqueness: 4-(Trifluoromethyl)pyridine 1-oxide is unique due to the presence of both the trifluoromethyl and oxide groups, which confer distinct chemical and physical properties. The oxide group increases the compound’s reactivity and potential for forming hydrogen bonds, making it valuable in various chemical and biological applications.
Properties
IUPAC Name |
1-oxido-4-(trifluoromethyl)pyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO/c7-6(8,9)5-1-3-10(11)4-2-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUUZHQOZHEULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(F)(F)F)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70276391 | |
Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22253-59-4 | |
Record name | Pyridine, 4-(trifluoromethyl)-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70276391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.